![molecular formula C14H16Cl2N2O2S2 B2431803 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-45-2](/img/structure/B2431803.png)
2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as DTTES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Structural Analysis and Characterization
Research into the structural properties and tautomerism of closely related compounds, such as 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, has been conducted to understand their crystalline forms, hydrogen bonding, and molecular interactions. These studies contribute to the broader knowledge of sulfonamide derivatives and their potential applications in scientific research (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Enzyme Inhibition and Potential Therapeutic Uses
Investigations into benzenesulfonamide derivatives have shown their potential as enzyme inhibitors, with implications for therapeutic applications. For instance, the synthesis and structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide have provided insights into its potential as a cyclooxygenase-2 inhibitor, albeit with no significant inhibition potency in the tested assays (Al-Hourani et al., 2016).
Antimicrobial Applications
Some novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Certain compounds displayed higher activity compared to reference drugs, indicating their potential use in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Photosensitizing Properties for Photodynamic Therapy
New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized and characterized, showing promising properties as photosensitizers for photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for Type II photodynamic therapy mechanisms, which could be utilized in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications and Chemical Reactions
Research into the synthetic applications of sulfonamides, including metalation reactions and the generation of diverse compound libraries, highlights the versatility of sulfonamides in organic synthesis. These studies contribute to the development of new methodologies for constructing complex molecules and exploring their potential applications in various fields of chemistry (Familoni, 2002).
properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S2/c1-18(2)13(10-5-6-21-9-10)8-17-22(19,20)14-7-11(15)3-4-12(14)16/h3-7,9,13,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEICJNYFDQRTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
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